

An In-depth Technical Guide to Irloxacin (CAS Number: 91524-15-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Irloxacin*

Cat. No.: *B1207253*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibacterial agent. Identified by the CAS number 91524-15-1, it belongs to the quinolone class of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of **Irloxacin**, including its chemical properties, mechanism of action, in vitro antimicrobial activity, toxicity profile, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Chemical and Physical Properties

Irloxacin is a quinolone carboxylic acid derivative with a fluorine atom at position 6 and a pyrrol-1-yl group at position 7. Its chemical structure confers broad-spectrum antibacterial activity. The fundamental properties of **Irloxacin** are summarized in the table below.

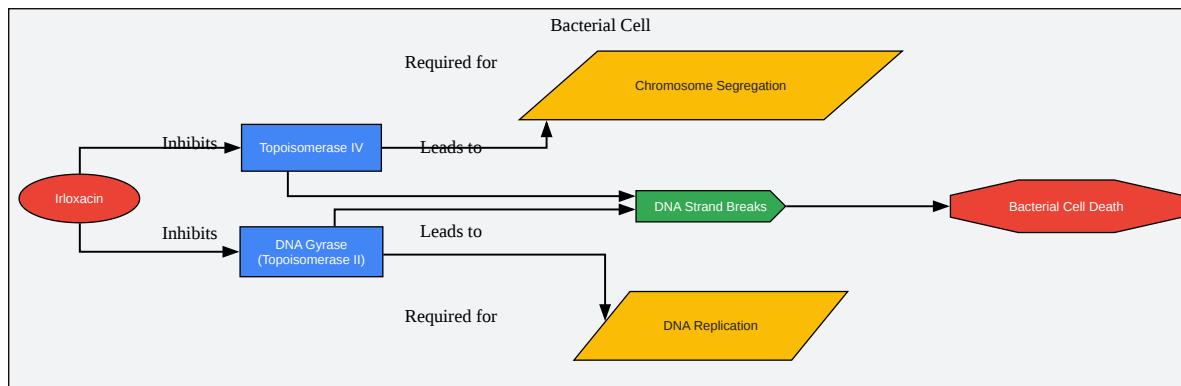
Property	Value
CAS Number	91524-15-1
Chemical Name	1-ethyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Synonyms	Pirfloxacin, E-3432
Molecular Formula	C ₁₆ H ₁₃ FN ₂ O ₃
Molecular Weight	300.29 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO

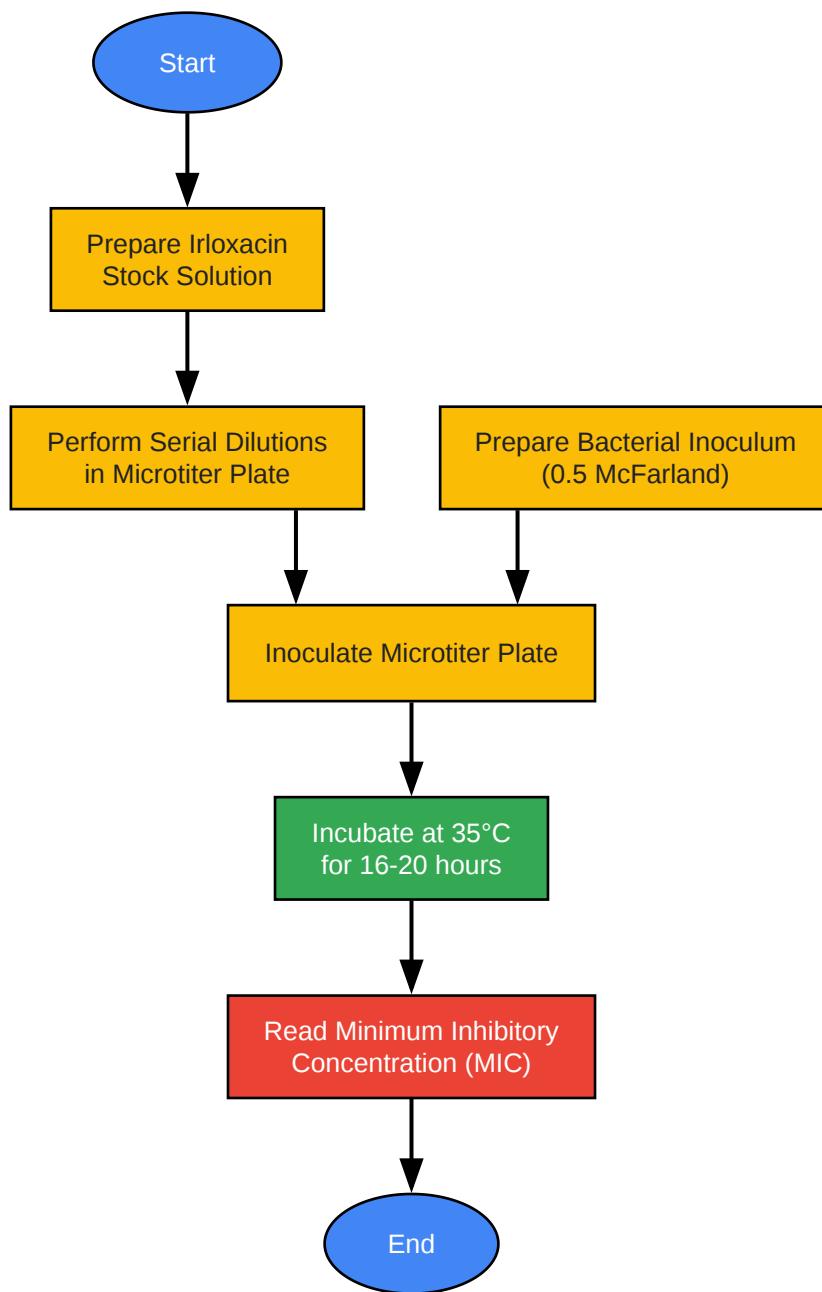
Mechanism of Action

As a member of the fluoroquinolone class, **Irloxacin** exerts its bactericidal effect by inhibiting bacterial DNA synthesis. The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

- Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. **Irloxacin** binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a rapid cessation of DNA synthesis.
- Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by **Irloxacin** prevents the segregation of newly replicated chromosomes, ultimately leading to cell death.

The inhibition of these enzymes results in the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response and ultimately leads to bacterial cell death.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to Irloxacin (CAS Number: 91524-15-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207253#irloxacin-cas-number-91524-15-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com